Aqueous Solubility Enhancement in Ibuprofen Ionic Liquid Salts: Ethyl Ester vs. Free Acid and Higher Alkyl Homologs
Conjugation of ibuprofen (IBU) with L-valine ethyl ester to form the pharmaceutically active ionic liquid [ValOEt][IBU] increases aqueous solubility by 72.9-fold (5.542 ± 0.007 g·dm⁻³) relative to racemic ibuprofen free acid (0.076 ± 0.001 g·dm⁻³) at 25 °C [1]. Among the homologous series of L-valine n-alkyl esters tested (methyl through n-octyl), the ethyl ester salt [ValOEt][IBU] achieved the numerically highest absolute water solubility, surpassing [ValOPr][IBU] (4.221 g·dm⁻³), [ValOiPr][IBU] (3.468 g·dm⁻³), and [ValOBu][IBU] (3.125 g·dm⁻³), and was dramatically higher than the n-hexyl (1.058 g·dm⁻³) and n-octyl derivatives [1]. The branched isopropyl ester [ValOiPr][IBU] showed the highest skin permeation flux in subsequent transdermal testing, but the ethyl ester provided the optimal balance of high solubility and moderate lipophilicity (logP of [ValOR][IBU] salts increases with alkyl chain length) for formulations requiring both aqueous loading capacity and membrane permeability [2].
| Evidence Dimension | Aqueous solubility (g·dm⁻³) at 25 °C in deionised water |
|---|---|
| Target Compound Data | [ValOEt][IBU]: 5.542 ± 0.007 g·dm⁻³ (3.252 ± 0.007 g IBU·dm⁻³) |
| Comparator Or Baseline | rac-IBU free acid: 0.076 ± 0.001 g·dm⁻³; [ValOPr][IBU]: 4.221 ± 0.033; [ValOiPr][IBU]: 3.468 ± 0.007; [ValOBu][IBU]: 3.125 ± 0.007; [ValOHex][IBU]: 1.058 ± 0.002 g·dm⁻³ |
| Quantified Difference | 72.9-fold vs. rac-IBU; +31% vs. n-propyl ester; +60% vs. isopropyl ester |
| Conditions | Deionised water, 25 °C, gravimetric determination; data from PMC9049830 Table 3 |
Why This Matters
Procurement of the ethyl ester—rather than methyl, propyl, or higher alkyl esters—maximizes the aqueous solubility of the resulting ibuprofen ionic liquid, which is a critical parameter for parenteral or high-loading topical formulations.
- [1] Janus, E., et al. (2020). Enhancement of ibuprofen solubility and skin permeation by conjugation with L-valine alkyl esters. RSC Advances, 10, 7570–7584. Table 3: Solubility in water and phosphate buffers. PMC9049830. View Source
- [2] Janus, E., et al. (2020). RSC Advances, 10, 7570–7584. Abstract and Results: logP increases with longer alkyl chain; propyl/isopropyl esters preferred for topical delivery. View Source
